Dibutyltin compounds chemical structure and properties
Dibutyltin compounds chemical structure and properties
An In-depth Technical Guide to Dibutyltin Compounds: Chemical Structure, Properties, and Biological Interactions
Introduction
Dibutyltin (DBT) compounds are a class of organotin compounds characterized by a central tin atom covalently bonded to two butyl groups and two anionic substituents. This general structure, (C₄H₉)₂SnX₂, allows for a wide variety of derivatives with diverse industrial and chemical applications. They are most notably used as heat and light stabilizers for polyvinyl chloride (PVC), catalysts in the production of polyurethanes and silicones, and as intermediates in the synthesis of other organotin compounds.[1][2][3] Despite their utility, their potential for biological activity and toxicity necessitates a thorough understanding of their chemical properties and mechanisms of action for researchers, toxicologists, and drug development professionals. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, toxicological effects, and relevant experimental protocols for dibutyltin compounds.
Chemical Structure
The core of a dibutyltin compound is the dibutyltin(IV) cation, [(C₄H₉)₂Sn]²⁺. The two butyl groups are covalently bonded to the tin atom, and the remaining two coordination sites are occupied by anionic ligands (X), such as chloride, laurate, acetate (B1210297), or oxide. The geometry at the tin center is typically tetrahedral.[4] In the case of dibutyltin oxide (DBTO), the structure is more complex, often existing as a polymeric network with interconnected Sn₂O₂ and Sn₄O₄ rings, featuring five-coordinate tin centers.[3]
Caption: General structure of Dibutyltin Dichloride (DBTC).
Physicochemical Properties
The physical and chemical properties of dibutyltin compounds vary significantly depending on the anionic ligands attached to the tin atom. These properties dictate their application, environmental fate, and bioavailability. Key data for several common dibutyltin compounds are summarized below.
| Property | Dibutyltin Dichloride (DBTC) | Dibutyltin Dilaurate (DBTDL) | Dibutyltin Oxide (DBTO) | Dibutyltin Diacetate (DBTA) |
| CAS Number | 683-18-1[5] | 77-58-7[6] | 818-08-6[3] | 1067-33-0[7] |
| Molecular Formula | C₈H₁₈Cl₂Sn[5] | C₃₂H₆₄O₄Sn[4] | C₈H₁₈OSn[3] | C₁₂H₂₄O₄Sn[7] |
| Molecular Weight | 303.84 g/mol [5] | 631.57 g/mol [4] | 248.92 g/mol [3] | 351.03 g/mol [7] |
| Appearance | White crystalline solid[5] | Colorless oily liquid[4] | White solid[3] | Clear yellow liquid[7] |
| Melting Point | 39 °C[5] | N/A (liquid) | >300 °C (decomposes)[3] | N/A (liquid) |
| Boiling Point | 135 °C @ 10 mmHg[5] | N/A | N/A | N/A |
| Density | 1.4 g/cm³[5] | 1.066 g/cm³[4] | 1.6 g/cm³[3] | N/A |
| Aqueous Solubility | 320 mg/L (hydrolyzes)[1][5] | < 1.43 mg/L[1] | Insoluble[1] | N/A |
| Vapor Pressure | 0.0016 hPa @ 25 °C[5] | N/A | 4 x 10⁻⁶ Pa @ 25 °C[1] | N/A |
Toxicology and Biological Effects
Dibutyltin compounds exhibit a range of toxic effects, with the immune system being a primary target. They are known to be potent thymolytic and immunotoxic agents in animal models, causing thymic atrophy.[8][9] Other observed toxicities include bile duct damage in rats, mice, and hamsters.[8]
Quantitative Toxicity Data
The toxicity of dibutyltin compounds varies by species and the specific compound. Below is a summary of key toxicological data.
| Compound/Organism | Endpoint | Value | Reference |
| Dibutyltin (general) / Diatom (S. costatum) | 72-h EC₅₀ (growth inhibition) | 23 µg/L | [1] |
| Dibutyltin (general) / Crustacean (D. magna) | 48-h EC₅₀ (immobilization) | 2.2 µg/L | [1] |
| Dibutyltin (general) / Fish (O. latipes) | 48-h LC₅₀ | 753 µg/L | [1] |
| Dibutyltin Dichloride / Rat | NOAEL (90-day, oral) | 3 mg/kg-day | [9] |
| Dibutyltin Dichloride / Rat | LOAEL (6-month, oral) | 3.0 mg/kg-day (bile duct effects) | [9] |
| Dibutyltin Oxide / General | Acute Toxicity Estimate (ATE, oral) | 500 mg/kg | [10] |
Signaling Pathways and Mechanisms of Action
Recent research has begun to elucidate the molecular mechanisms through which dibutyltin compounds exert their biological effects. They have been shown to interfere with several critical cellular signaling pathways.
PPARγ/RXRα Adipogenesis Pathway
Dibutyltin compounds have been identified as potential obesogens. They can promote adipogenesis (the formation of fat cells) in cell cultures, such as 3T3-L1 preadipocytes. This effect is believed to be mediated through the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor alpha (RXRα) signaling pathway.[11] Activation of this nuclear receptor heterodimer is a master regulator of adipocyte differentiation. The adipogenic effect of DBTs is significantly reduced in the presence of a PPARγ antagonist, confirming the pathway's involvement.[11]
Caption: DBT-induced activation of the PPARγ/RXRα adipogenesis pathway.
mTOR Pathway and Triglyceride Metabolism
Dibutyltin dilaurate (DBTDL) has been shown to affect triglyceride metabolism in human liver cells by inhibiting the mammalian target of rapamycin (B549165) (mTOR) pathway.[12] Inhibition of mTORC1, a key cellular metabolic sensor, leads to reduced phosphorylation of its downstream effector S6K1. This results in decreased expression of lipogenesis genes (e.g., SREBP1C) and increased expression of lipolysis genes (e.g., PPARα), ultimately lowering intracellular fat content.[12]
Caption: Inhibition of the mTOR pathway by Dibutyltin Dilaurate (DBTDL).
MAPK Signaling Pathway
Dibutyltin compounds can interfere with the function of human natural killer (NK) cells, which are crucial for immune surveillance against tumors. This interference is linked to the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[13] Even brief exposure to DBT can increase the phosphorylation (activation) of MAPKs, which appears to be a consequence of the activation of upstream MAP2Ks.[13] This aberrant activation may disrupt normal NK cell function.
Mitochondrial-Mediated Apoptosis
Certain dibutyltin derivatives, such as di-n-butyl-di-(4-chlorobenzohydroxamato)tin(IV) (DBDCT), have demonstrated antitumor properties by inducing apoptosis (programmed cell death) in cancer cells.[14] The mechanism involves the mitochondrial or intrinsic pathway of apoptosis. DBDCT increases the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins, leading to a loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and subsequent activation of caspases-9 and -3, which execute the apoptotic program.[14]
Experimental Protocols
Synthesis of Dibutyltin Dilaurate (DBTDL)
This protocol is based on the reaction of dibutyltin oxide with lauric acid.[6][15]
-
Reactant Mixing : In a suitable reaction vessel, combine lauric acid and dibutyltin oxide in a molar ratio of approximately 2:1 (e.g., 100g lauric acid to 62g dibutyltin oxide).
-
Liquefaction : Stir the solid mixture at ambient temperature (20-30 °C) until it converts into a liquid mixture.
-
Reflux Reaction : Heat the liquid mixture to 60-70 °C and maintain a gentle reflux for 2-3 hours. Water is produced as a byproduct of the condensation reaction.
-
Cooling and Separation : After the reaction is complete, cool the mixture to 10-30 °C. The mixture will separate into an organic phase (product) and an aqueous phase.
-
Collection and Drying : Collect the upper organic phase. Add anhydrous magnesium sulfate (B86663) to the organic phase to remove residual water and let it stand for several hours.
-
Filtration : Filter the mixture to remove the drying agent. The resulting filtrate is high-purity dibutyltin dilaurate.
Analysis of Dibutyltin in PVC by GC/MS
This protocol provides a general workflow for the determination of DBT compounds in a solid matrix like PVC, adapted from standardized methods.[16][17]
-
Sample Preparation : Weigh approximately 0.5 g of the PVC sample (cut into small pieces) into an extraction vessel.
-
Extraction : Add an appropriate extraction solvent under acidic conditions. A common method involves using a solvent like hexane (B92381) or toluene (B28343) with hydrochloric acid to facilitate the extraction of the organotin compounds. The sample is typically agitated (e.g., shaken vigorously or sonicated) for an extended period and may be left overnight.
-
Derivatization : The extracted DBT compounds are polar and not sufficiently volatile for GC analysis. They must be derivatized to a more volatile form. A common derivatizing agent is sodium tetraethylborate, which converts dibutyltin dichloride to the more volatile dibutyl-diethyltin.
-
Buffer the extract to a suitable pH (e.g., using an acetic acid/sodium acetate buffer).
-
Add an aqueous solution of sodium tetraethylborate (e.g., 1 g/50 mL).
-
Shake the mixture vigorously for approximately 20 minutes to complete the derivatization.
-
-
Phase Separation & Cleanup : Allow the layers to separate. Collect the organic layer containing the derivatized analyte. The extract may be passed through a cleanup column (e.g., Florisil) if matrix interference is significant.
-
GC/MS Analysis : Analyze the final extract using a Gas Chromatograph-Mass Spectrometer (GC/MS).
-
GC Column : A non-polar capillary column, such as an Rtx-5MS (30 m x 0.25 mm I.D.), is typically used.[16]
-
Injection : Use a splitless injection mode to maximize sensitivity.
-
Oven Program : A temperature gradient is used to separate the analytes (e.g., start at 45 °C, hold for 4 min, then ramp at 15 °C/min to 300 °C).[16]
-
MS Detection : The mass spectrometer is operated in Electron Ionization (EI) mode. For high specificity and sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions of the derivatized DBT (e.g., m/z 263, 261).[16]
-
-
Quantification : Quantify the DBT concentration by comparing the peak area of the sample to a calibration curve generated from standards that have undergone the same extraction and derivatization process.
Caption: General workflow for the analysis of DBT in PVC by GC/MS.
Conclusion
Dibutyltin compounds are a versatile class of organometallic chemicals with significant industrial importance, particularly as stabilizers and catalysts. Their chemical structure, centered on a tin(IV) atom with two butyl groups, allows for a range of derivatives with distinct physicochemical properties. However, their utility is matched by their potential for biological activity, including immunotoxicity and endocrine disruption. Elucidating their interactions with key cellular signaling pathways, such as the PPARγ, mTOR, and MAPK pathways, is critical for understanding their toxicological mechanisms and for developing safer alternatives. The detailed experimental protocols for synthesis and analysis provided herein serve as a valuable resource for researchers working to further characterize these complex and impactful compounds.
References
- 1. env.go.jp [env.go.jp]
- 2. nbinno.com [nbinno.com]
- 3. Dibutyltin oxide - Wikipedia [en.wikipedia.org]
- 4. Dibutyltin dilaurate - Wikipedia [en.wikipedia.org]
- 5. Cas 683-18-1,Dibutyltin dichloride | lookchem [lookchem.com]
- 6. Dibutyltin dilaurate synthesis - chemicalbook [chemicalbook.com]
- 7. Dibutyltin diacetate | C12H24O4Sn | CID 16682740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 10. chemos.de [chemos.de]
- 11. Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Dibutyltin Dilaurate on Triglyceride Metabolism through the Inhibition of the mTOR Pathway in Human HL7702 Liver Cells [mdpi.com]
- 13. Dibutyltin activates MAP kinases in human natural killer cells, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms by which the antitumor compound di-n-butyl-di-(4-chlorobenzohydroxamato)tin(IV) induces apoptosis and the mitochondrial-mediated signaling pathway in human cancer SGC-7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis method of dibutyltin dilaurate - Eureka | Patsnap [eureka.patsnap.com]
- 16. gcms.labrulez.com [gcms.labrulez.com]
- 17. Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
